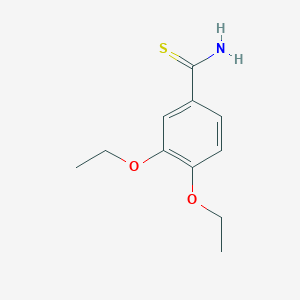

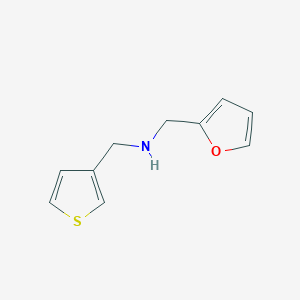

3,4-Diethoxybenzothioamide

説明

科学的研究の応用

1. Reproductive Toxicity Studies

Research on compounds structurally similar to 3,4-Diethoxybenzothioamide, like benzophenone-3, has shown potential impacts on reproduction. In humans, high levels of exposure to benzophenone-3 were linked to changes in birth weight and gestational age. Animal studies indicated a decline in reproductive parameters such as egg production and sperm density (Ghazipura et al., 2017).

2. Potential in Cardiotonic Applications

Compounds similar to 3,4-Diethoxybenzothioamide, such as 4-aroyl-1,3-dihydro-2H-imidazol-2-ones, have been synthesized and evaluated for their cardiotonic properties. These studies suggest potential applications in treating heart-related conditions (Schnettler et al., 1982).

3. Antitumor Properties

Research into similar compounds, such as 2-(4-aminophenyl)benzothiazoles, reveals antitumor properties, highlighting the potential for 3,4-Diethoxybenzothioamide in cancer treatment. These compounds selectively target tumor cells and have undergone preclinical evaluation for their efficacy and side effects (Bradshaw et al., 2002).

4. Neuroprotective Effects

Studies on methyl 3,4-dihydroxybenzoate, a compound related to 3,4-Diethoxybenzothioamide, indicate neuroprotective effects against oxidative damage in human neuroblastoma cells. This research opens avenues for 3,4-Diethoxybenzothioamide in neurological protection and treatment of neurodegenerative diseases (Cai et al., 2016).

5. Anticancer Agent Synthesis

Innovations in synthesizing novel aminothiazole-paeonol derivatives, structurally related to 3,4-Diethoxybenzothioamide, demonstrate significant anticancer potential. These compounds exhibited inhibitory activity against various cancer cell lines, suggesting similar potential for 3,4-Diethoxybenzothioamide (Tsai et al., 2016).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3,4-diethoxybenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-3-13-9-6-5-8(11(12)15)7-10(9)14-4-2/h5-7H,3-4H2,1-2H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDWRZYGBRUZLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=S)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428911 | |

| Record name | 3,4-diethoxythiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Diethoxybenzothioamide | |

CAS RN |

60759-00-4 | |

| Record name | 3,4-diethoxythiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Fluorophenoxy)phenyl]methanamine](/img/structure/B1336161.png)